molecular formula C15H14N4 B2610228 N4-Benzylquinazoline-2,4-diamine CAS No. 258514-31-7

N4-Benzylquinazoline-2,4-diamine

Cat. No.: B2610228
CAS No.: 258514-31-7
M. Wt: 250.305
InChI Key: AOPGZFMVGYJPSS-UHFFFAOYSA-N
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Description

N4-Benzylquinazoline-2,4-diamine is a chemical compound with the molecular formula C15H14N4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Mechanism of Action

Target of Action

N4-Benzylquinazoline-2,4-diamine is primarily targeted towards bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .

Mode of Action

The mode of action of this compound involves its interaction with these bacterial strains. The compound’s interaction with its targets results in a change in their normal functioning, leading to their inability to proliferate .

Result of Action

The molecular and cellular effects of this compound’s action result in antibacterial activity against the targeted bacterial strains. The compound has shown good activities with minimum inhibitory concentrations (MICs) against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, temperature, pH, and the specific characteristics of the bacterial strains it targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzylquinazoline-2,4-diamine typically involves the condensation of 2-aminobenzylamine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The final product is obtained through multiple purification steps, including filtration, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions: N4-Benzylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N4-Benzylquinazoline-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzyl group at the N4 position enhances its interaction with bacterial enzymes, making it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

4-N-benzylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGZFMVGYJPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258514-31-7
Record name N4-benzylquinazoline-2,4-diamine
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